![molecular formula C17H23NO3S B1327348 Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate CAS No. 898782-60-0](/img/structure/B1327348.png)

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate is a compound that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied for various biological activities and chemical properties. For instance, compounds with inhibitory activity against blood platelet aggregation, such as alkyl 4-(2-oxo-1, 2, 3, 4-tetrahydro-6-quinolyloxy) butyrates, have been synthesized and their structure-activity relationships discussed . Additionally, the synthesis of related compounds with potential biological activities, such as antibacterial and antioxidant properties, has been reported .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-

Applications De Recherche Scientifique

Synthetic Applications : Wangze Song (2001) describes the synthesis of a compound similar to Ethyl 4-oxo-4-[2-(thiomorpholinomethyl)phenyl]butyrate, using a unique method with good yield (Song, 2001).

Chemical Reactions and Derivatives : M. L. Gelmi and D. Pocar (1992) explored the reactions of compounds structurally related to this compound, leading to the synthesis of novel compounds (Gelmi & Pocar, 1992).

Improved Synthesis Methods : Research by D. L. Obydennov et al. (2013) provided an improved synthesis method for compounds like this compound, which are important for various chemical applications (Obydennov et al., 2013).

Potential Enzymatic Activity : A study by Mohamed Abd and Gawaad Awas (2008) investigated compounds with a similar structure, revealing their potential to increase the reactivity of certain enzymes (Abd & Awas, 2008).

Intermediate in Pharmaceutical Synthesis : Li Li (2003) synthesized a compound related to this compound as an intermediate in the production of an angiotensin-converting enzyme inhibitor (Li, 2003).

Crystal Structure Analysis : F. Castañeda et al. (2001) analyzed the crystal structures of compounds structurally related to this compound, which is crucial for understanding their chemical properties (Castañeda et al., 2001).

Safety and Hazards

According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

A similar compound, ethyl 2-oxo-4-phenylbutyrate, is used in the synthesis of an important chiral precursor for angiotensin-converting enzyme (ace) inhibitor .

Mode of Action

It’s worth noting that the bioreduction of a similar compound, ethyl 2-oxo-4-phenylbutyrate, yields ethyl ®-2-hydroxy-4-phenylbutanoate .

Biochemical Pathways

The bioreduction of a similar compound, ethyl 2-oxo-4-phenylbutyrate, is reported to yield ethyl ®-2-hydroxy-4-phenylbutanoate , which may suggest involvement in metabolic pathways.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-[2-(thiomorpholin-4-ylmethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-2-21-17(20)8-7-16(19)15-6-4-3-5-14(15)13-18-9-11-22-12-10-18/h3-6H,2,7-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGJLHGRYYIFKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCSCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643851 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898782-60-0 |

Source

|

| Record name | Ethyl 4-oxo-4-{2-[(thiomorpholin-4-yl)methyl]phenyl}butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

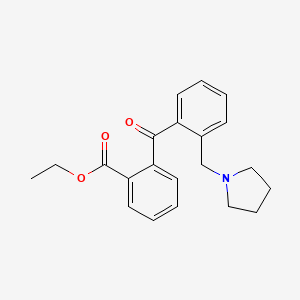

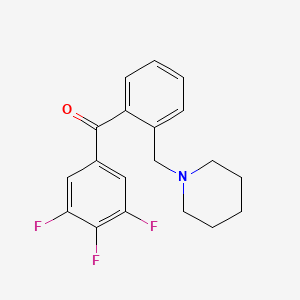

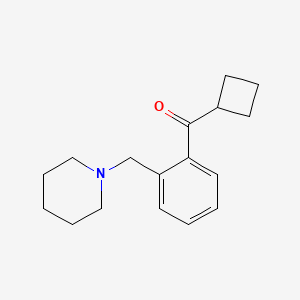

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)